N-(3-bromo-4-fluorophenyl)acrylamide
Overview
Description
“N-(3-bromo-4-fluorophenyl)acrylamide” is a chemical compound with the molecular formula C9H7BrFNO . It has a molecular weight of 244.06 g/mol.
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic methods such as FTIR, 1H and 13C NMR, and MS spectroscopies . Additionally, X-ray diffraction can be used to analyze the single crystal of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using Density Functional Theory (DFT) calculations . These calculations can provide insights into the molecule’s electrostatic potential, frontier molecular orbital, and vibrational frequencies .Scientific Research Applications
1. Polymerization Reactions
N-(3-bromo-4-fluorophenyl)acrylamide is utilized as a monomer for polymerization reactions. Yao et al. (2010) explored the solubility of this compound in methanol–ethanol solution, which is vital for industrial product and process design. The study used a laser detecting system to measure solubility and applied the Apelblat equation and Buchowski–Ksiazczak λh equation for correlation, finding the latter more effective in regressing the solubility data (Yao, Li, Luo, & Liu, 2010).
2. Corrosion Inhibition
Acrylamide derivatives, such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide (ACR-2) and 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide (ACR-3), have been researched for their impact on corrosion inhibition. Abu-Rayyan et al. (2022) investigated these compounds' effectiveness in inhibiting copper corrosion in nitric acid solutions using various methods. Their findings revealed that these compounds are effective corrosion inhibitors, suggesting mixed-type inhibition properties (Abu-Rayyan et al., 2022).
3. Fluorescence Quenching Studies
Acrylamide plays a role in fluorescence quenching studies, particularly in sensing the exposure of tryptophanyl residues in proteins. Eftink and Ghiron (1976) demonstrated that acrylamide is an efficient quencher of tryptophanyl fluorescence, providing insights into protein conformational changes and interactions (Eftink & Ghiron, 1976).
4. Biological Applications
Poly(N-isopropyl acrylamide) (pNIPAM), derived from acrylamide, is widely used in bioengineering. It has been utilized for the nondestructive release of biological cells and proteins. Cooperstein and Canavan (2010) reviewed applications of pNIPAM substrates in various fields, including extracellular matrix studies, cell sheet engineering, and the formation of tumorlike spheroids (Cooperstein & Canavan, 2010).
Future Directions
Mechanism of Action
Target of Action
A similar compound, n-(2-bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide (cpam), has been studied and found to have significant effects on blood sugar levels . This suggests that N-(3-bromo-4-fluorophenyl)acrylamide may also interact with targets involved in glucose metabolism.
Mode of Action
The related compound cpam has been found to reduce blood sugar levels in streptozotocin (stz) induced diabetic rats
Biochemical Pathways
Given the observed effects of the related compound cpam on blood sugar levels , it is possible that this compound may affect pathways related to glucose metabolism and insulin signaling.
Pharmacokinetics
The related compound cpam was found to be present in the blood serum of tested rats , suggesting that this compound may also have good bioavailability.
Result of Action
The related compound cpam was found to reduce blood sugar levels and normalize alkaline phosphatase (alp), acid phosphatase (acp), and prostatic acp values . This suggests that this compound may have similar effects.
Properties
IUPAC Name |
N-(3-bromo-4-fluorophenyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO/c1-2-9(13)12-6-3-4-8(11)7(10)5-6/h2-5H,1H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLWZSGYXVKVFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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